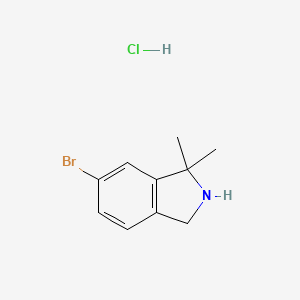

6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (6-BrDIDH-HCl) is an organic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. 6-BrDIDH-HCl has been used in a variety of experiments to investigate the properties of various compounds and to explore new areas of scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Spin Trapping Properties

- 1,1-dimethyl-3-(trifluoromethyl)-1H-isoindole N-oxide, a compound related to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, has been synthesized and shown to function effectively as a spin trap reagent, providing stable ESR signals in radical studies (Hatano et al., 2010).

Bromination in Chemical Synthesis

- Dimethyl indole-2,3-dicarboxylate, when treated with bromine, yields 5-bromoindole and 6-bromoindole derivatives, indicating the use of bromination in diversifying indole derivatives (Miki et al., 2006).

Synthesis and Characterization in Organic Chemistry

- The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, structurally similar to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, shows its relevance in the synthesis of compounds with potential biological activities (Asheri et al., 2016).

Precursors to Chlorin and Bacteriochlorin

- Bromo-substituted hydrodipyrrins, closely related to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, are used as precursors in the synthesis of bromo-chlorins and bromo-bacteriochlorins for diverse molecular designs (Krayer et al., 2009).

Mecanismo De Acción

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for therapeutic applications .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that contribute to their therapeutic potential .

Pharmacokinetics

These properties would determine the bioavailability of the compound and its ability to reach its targets in the body .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects of this compound could be diverse, depending on the specific targets and pathways involved .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .

Propiedades

IUPAC Name |

5-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(2)9-5-8(11)4-3-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQZPSUJEMWYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1)C=CC(=C2)Br)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)

![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)